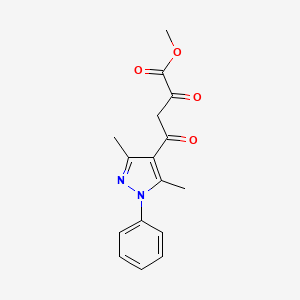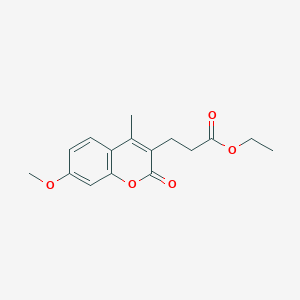![molecular formula C10H10BrN3O B2714125 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole CAS No. 1996201-01-4](/img/structure/B2714125.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-2-methoxyphenyl)methyl]triazole is a useful research compound. Its molecular formula is C10H10BrN3O and its molecular weight is 268.114. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some triazole derivatives, including structures similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to possess good or moderate activities against various test microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).
Antibacterial and Antifungal Activities
1,2,3-Triazole derivatives have shown effectiveness in antibacterial and antifungal activities. The structure of such compounds, including variants like this compound, has been analyzed and tested against various bacteria and fungi, showcasing their potential in treating infections (Vo, 2020).
Corrosion Inhibition
Triazole derivatives, similar to this compound, have been studied for their corrosion inhibition properties. These compounds have shown high efficiency in protecting metals like mild steel in corrosive environments, which is significant for industrial applications (Bentiss et al., 2009).
Antiproliferative Activities
Triazole compounds, including structures analogous to this compound, have been synthesized and evaluated for their antiproliferative activities. These studies are crucial for exploring potential treatments in cancer research (Narayana et al., 2010).
Design and Synthesis for Biological Activities
The design and synthesis of 1,2,3-triazole derivatives are geared towards enhancing biological activities, including antimicrobial properties. These compounds are structured to reinforce biological activities, with variations in their chemical structures offering different levels of efficacy (Zhao et al., 2012).
Applications in Medical Imaging
Certain 1,2,4-triazole derivatives have been identified as prospective PET radioligands, useful in medical imaging, particularly for imaging brain cyclooxygenase-1 in animals. This application is significant in neuroinflammation studies and could be extended to human subjects (Shrestha et al., 2018).
Wirkmechanismus
Target of Action
It is known that triazole compounds, which include 1-[(5-bromo-2-methoxyphenyl)methyl]triazole, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This implies that this compound could interact with its targets, leading to changes in the biological system.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by triazole compounds , it can be inferred that this compound might influence several biochemical pathways and their downstream effects.
Result of Action
Given the diverse biological activities of triazole compounds , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-15-10-3-2-9(11)6-8(10)7-14-5-4-12-13-14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWTRJUFWGYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)


![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)
![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2714058.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714062.png)

